4-(2-Ethoxyphenoxy)benzaldehyde
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Overview
Description
4-(2-Ethoxyphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethoxy group attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)benzaldehyde typically involves the reaction of 2-ethoxyphenol with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ethoxyphenol acts as a nucleophile attacking the electrophilic carbon of the fluorobenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 4-(2-Ethoxyphenoxy)benzoic acid.
Reduction: 4-(2-Ethoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Ethoxyphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles such as amines, alcohols, and thiols. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenoxy)benzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-Hydroxyphenoxy)benzaldehyde: Similar structure with a hydroxy group instead of an ethoxy group.
4-(2-Chlorophenoxy)benzaldehyde: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenoxy)benzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties compared to its analogs. The ethoxy group can affect the electron density on the aromatic ring, altering the compound’s behavior in electrophilic and nucleophilic reactions. Additionally, the ethoxy group can impact the compound’s solubility and interaction with other molecules, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
61343-98-4 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(2-ethoxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-5-3-4-6-15(14)18-13-9-7-12(11-16)8-10-13/h3-11H,2H2,1H3 |
InChI Key |
SUEQRQZZJPQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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